
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Aplicaciones Científicas De Investigación
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been investigated for its potential as a modulator of the dopamine system. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- is not fully understood. However, studies have suggested that this compound may act as a modulator of the dopamine system by inhibiting the reuptake of dopamine. It may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may have implications for the treatment of various neurological disorders. It has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- in lab experiments is its potential as a modulator of the dopamine system. This makes it a useful tool for studying the effects of dopamine on various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-. One area of research could be the development of new methods for synthesizing this compound. Another area of research could be the investigation of its potential as a treatment for various neurological and inflammatory disorders. Additionally, further studies could be conducted to better understand its mechanism of action and its potential toxicity.
Métodos De Síntesis
Azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl- can be synthesized using various methods. One of the most common methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 1-bromo-2-methylcyclohexane in the presence of potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain azepino(4,5-b)indole, 1,2,3,4,5,6-hexahydro-9-methyl-.
Propiedades
Número CAS |
15918-89-5 |
|---|---|
Nombre del producto |
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-9-METHYL- |
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
9-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole |
InChI |
InChI=1S/C13H16N2/c1-9-2-3-12-11(8-9)10-4-6-14-7-5-13(10)15-12/h2-3,8,14-15H,4-7H2,1H3 |
Clave InChI |
FVLVZXBWCQAPAT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNCC3 |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C2CCNCC3 |
Otros números CAS |
15918-89-5 |
Sinónimos |
1,2,3,4,5,6-Hexahydro-9-methylazepino[4,5-b]indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



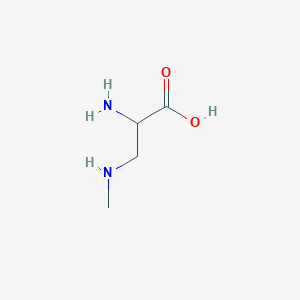
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)


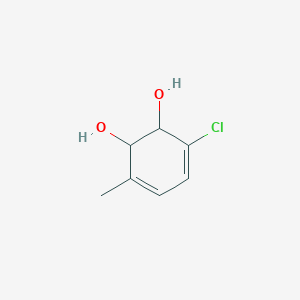
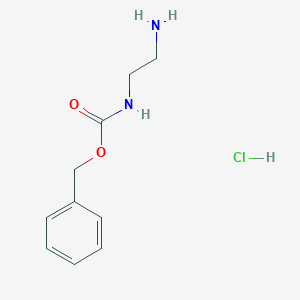
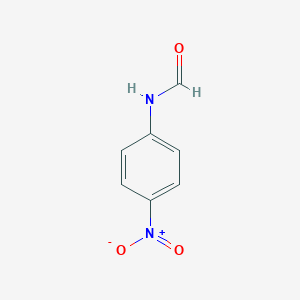
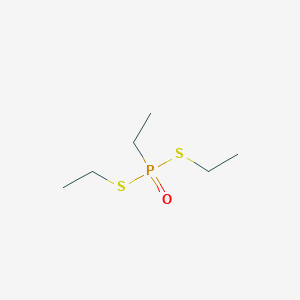

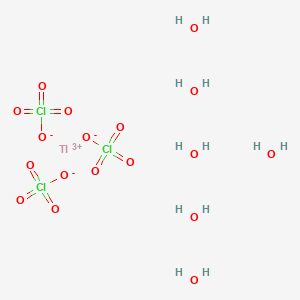


![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
